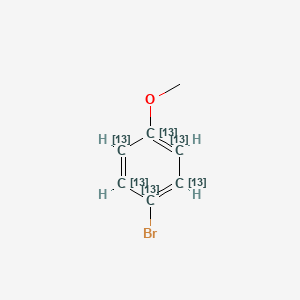
4-Bromoanisole-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoanisole-13C6 is a compound where the benzene ring of 4-bromoanisole is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study the behavior of the compound in various reactions and processes. The compound has the chemical formula C7H7BrO and a molecular weight of 188.96 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-bromoanisole typically involves the bromination of anisole. One method involves dissolving methoxybenzene and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out at temperatures between 25-100°C for over an hour . This method is advantageous as it minimizes the production of waste and volatile organic solvents.
Industrial Production Methods
Industrial production methods for 4-bromoanisole are similar to laboratory methods but are scaled up to meet production demands. The use of efficient bromination reagents and optimized reaction conditions ensures high purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromoanisole-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: It can form Grignard reagents which react with phosphorus trichloride to produce tris(4-methoxyphenyl)phosphine.
Coupling Reactions: It participates in Suzuki coupling reactions with phenylboronic acid, catalyzed by palladium pincer complexes.
Formation of Organometallic Derivatives: It forms organozinc derivatives, such as CH3OC6H4ZnBr.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phosphorus trichloride, phenylboronic acid, and palladium catalysts. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include tris(4-methoxyphenyl)phosphine, aryl 1,3-diketones, and ethyl 4-methoxycinnamate .
Aplicaciones Científicas De Investigación
4-Bromoanisole-13C6 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Applications include:
Chemistry: Used as an intermediate in synthetic chemistry for the preparation of complex molecules.
Biology: Employed in RNA extraction to eliminate DNA contamination.
Medicine: Incorporated into drug molecules as tracers for quantitation during drug development.
Industry: Utilized in the preparation of aryl 1,3-diketones and ethyl 4-methoxycinnamate.
Mecanismo De Acción
The mechanism of action of 4-Bromoanisole-13C6 involves its incorporation into various molecular pathways due to its labeled carbon atoms. This labeling allows researchers to study the pharmacokinetic and metabolic profiles of drugs, providing insights into how the compound interacts with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoanisole: The non-labeled version of the compound, used in similar applications but without the tracing capabilities of the carbon-13 label.
3-Bromoanisole and 2-Bromoanisole: Isomers of 4-bromoanisole, differing in the position of the bromine atom on the benzene ring.
Uniqueness
4-Bromoanisole-13C6 is unique due to its carbon-13 labeling, which provides a powerful tool for tracing and studying the compound in various scientific applications. This makes it particularly valuable in research settings where detailed analysis of molecular behavior is required .
Propiedades
Fórmula molecular |
C7H7BrO |
|---|---|
Peso molecular |
192.99 g/mol |
Nombre IUPAC |
1-bromo-4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
QJPJQTDYNZXKQF-WBJZHHNVSA-N |
SMILES isomérico |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br |
SMILES canónico |
COC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


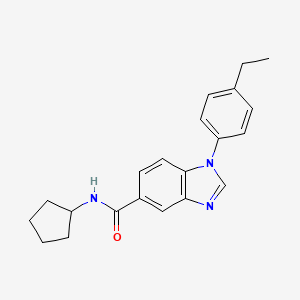
![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
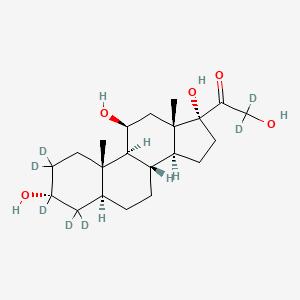

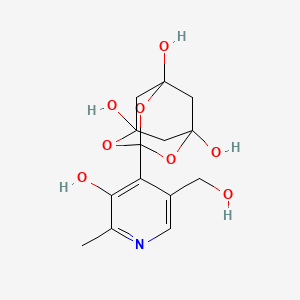
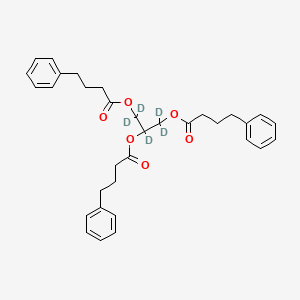
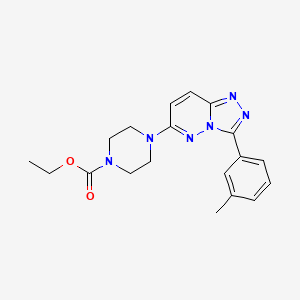



![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)
